3-(4-Aminophenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(4-Aminophenyl)-2-hydroxypropanoic acid is an organic compound with the molecular formula C9H11NO3 It is characterized by the presence of an amino group (-NH2) attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-2-hydroxypropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-nitrophenylacetic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Hydroxylation: The resulting 4-aminophenylacetic acid undergoes hydroxylation to introduce the hydroxy group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Aminophenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxy group can participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylacetic acid: Lacks the hydroxy group, making it less versatile in certain reactions.
3-Aminophenylpropanoic acid: Differs in the position of the amino group, affecting its reactivity and applications.
4-Hydroxyphenylacetic acid: Lacks the amino group, limiting its use in certain biochemical applications.
Uniqueness
3-(4-Aminophenyl)-2-hydroxypropanoic acid is unique due to the presence of both amino and hydroxy groups, which allows it to participate in a wide range of chemical and biochemical reactions. This dual functionality makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H11NO3 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-(4-aminophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5,10H2,(H,12,13) |
InChI Key |
UZKSXWXNLHBMHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)N |
Origin of Product |
United States |
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